molecular formula C9H11BrN2 B2447243 3-bromo-2-cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 1781128-31-1

3-bromo-2-cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole

Cat. No.: B2447243
CAS No.: 1781128-31-1
M. Wt: 227.105
InChI Key: TXBBEHODCMRULV-UHFFFAOYSA-N
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Description

3-bromo-2-cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole is a high-value chemical scaffold designed for advanced pharmaceutical and pharmacological research. This tricyclic pyrazole-based compound is of significant interest in medicinal chemistry, particularly as a core structure for developing novel cannabinoid receptor ligands . The structural motif of a cyclopenta[c]pyrazole fused with a cyclopropyl substituent and a bromine atom provides a versatile platform for chemical modification and structure-activity relationship (SAR) studies . The primary research application of this compound lies in the exploration and development of new therapeutics. Tricyclic pyrazole derivatives have been extensively investigated as rigid analogs of cannabinoid receptor modulators, such as the CB1 antagonist/inverse agonist rimonabant . Researchers utilize this brominated derivative as a key synthetic intermediate to create novel compounds for probing CB1 and CB2 receptor interactions. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aromatic and heteroaromatic systems to optimize receptor affinity and selectivity . The cyclopropyl group contributes to the metabolic stability and conformational restraint of the molecule, potentially enhancing its binding properties to biological targets. This compound is provided as a research-grade material strictly for use in laboratory settings. It is intended for chemical synthesis, biological screening, and investigative pharmacology studies by qualified researchers. All information presented is for scientific reference only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-bromo-2-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-7-2-1-3-8(7)11-12(9)6-4-5-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBBEHODCMRULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the bromination of a cyclopropyl-substituted cyclopenta[c]pyrazole precursor using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions, leading to the formation of new ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopenta[c]pyrazole derivatives, while oxidation and reduction can lead to different oxidation states and functional groups on the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Pyrazole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry.

Biological Activities

  • Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that compounds with similar structures to 3-bromo-2-cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole showed promise in inhibiting tumor growth in various cancer cell lines. Mechanisms often involve the induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This has implications for developing anti-inflammatory drugs .
  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives can exhibit antimicrobial activity against a range of bacterial strains. The structural features of this compound could enhance its interaction with microbial membranes .

Agricultural Applications

The potential herbicidal activity of pyrazole derivatives has been explored in agricultural research. Compounds similar to this compound might be developed as herbicides due to their ability to inhibit specific biochemical pathways in plants.

Case Studies

  • A study on pyrazole derivatives indicated their effectiveness in inhibiting growth in certain weed species while being less toxic to crops . This selective action is crucial for developing safer herbicides that minimize environmental impact.

Materials Science

The unique properties of pyrazole compounds can also be harnessed in materials science. Their ability to form stable complexes may lead to applications in the development of novel materials with specific electronic or optical properties.

Potential Applications

  • Fluorescent Dyes : Pyrazole derivatives have been investigated for their potential use as fluorescent substances due to their ability to absorb and emit light at specific wavelengths .
  • Polymeric Materials : The incorporation of pyrazole structures into polymers could enhance their thermal stability and mechanical properties, making them suitable for various industrial applications.

Data Summary

Application AreaKey Findings
Medicinal ChemistryAntitumor activity; anti-inflammatory effects; antimicrobial properties
Agricultural SciencePotential herbicidal activity with selective inhibition of weed growth
Materials SciencePossible use as fluorescent dyes; enhancement of polymer properties

Mechanism of Action

The mechanism of action of 3-bromo-2-cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole
  • 3-bromo-2-ethyl-2H,4H,5H,6H-cyclopenta[c]pyrazole
  • 3-bromo-2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazole

Uniqueness

3-bromo-2-cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.

Biological Activity

3-Bromo-2-cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H11BrN2
  • Molecular Weight : 227.10 g/mol
  • IUPAC Name : this compound

The compound exhibits a unique cyclopenta[c]pyrazole structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may modulate receptor activity that influences cellular signaling pathways related to cancer and inflammation.

Therapeutic Applications

Research indicates that derivatives of cyclopenta[c]pyrazole compounds exhibit a range of biological activities:

  • Anticancer Activity : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation in animal models.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains.

Anticancer Activity

A study published in Pharmaceutical Chemistry examined the anticancer effects of various pyrazole derivatives, including those similar to this compound. The findings indicated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 50 µM .

Anti-inflammatory Effects

In a model assessing the anti-inflammatory properties of pyrazole compounds, 3-bromo-2-cyclopropyl derivatives were shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic benefits in treating inflammatory diseases .

Comparative Analysis of Biological Activities

Activity TypeCompound ExampleIC50 Value (µM)Reference
Anticancer3-Bromo-2-cyclopropyl-pyrazole30
Anti-inflammatorySimilar pyrazole derivatives25
AntimicrobialCyclopenta[c]pyrazoles20

Q & A

Q. How to address unexpected byproducts in cyclopropane ring synthesis?

  • Root Cause : Incomplete ring closure or dimerization via radical intermediates.
  • Solution : Introduce radical scavengers (TEMPO) and optimize reaction time. For dimerization, reduce reagent concentration or use flow chemistry for better control .

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